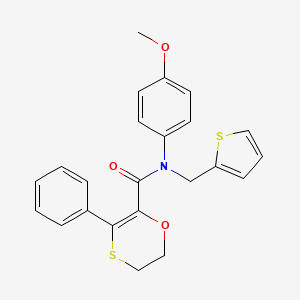
N-(9H-purin-6-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-purin-6-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H7N5OS. It is known for its unique structure, which combines a purine base with a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-purin-6-yl)thiophene-2-carboxamide typically involves the reaction of a purine derivative with a thiophene carboxylic acid derivative. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the purine and thiophene moieties .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated systems. Techniques such as automated crystallization and cryo-cooling technology can be employed to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-purin-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(9H-purin-6-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(9H-purin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle regulation. The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9H-purin-6-yl)benzamide: Similar in structure but with a benzene ring instead of a thiophene ring.
6-Thioguanine: A purine analog with a thiol group, used as a chemotherapeutic agent.
Thiophene-2-carboxamide: A simpler compound with only the thiophene and carboxamide groups.
Uniqueness
N-(9H-purin-6-yl)thiophene-2-carboxamide is unique due to its combination of a purine base and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
Propriétés
Numéro CAS |
65316-41-8 |
|---|---|
Formule moléculaire |
C10H7N5OS |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
N-(7H-purin-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H7N5OS/c16-10(6-2-1-3-17-6)15-9-7-8(12-4-11-7)13-5-14-9/h1-5H,(H2,11,12,13,14,15,16) |
Clé InChI |
AARNVVCHOMHOPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-3-(3-acetyl-1H-indol-1-yl)propanamide](/img/structure/B12180423.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B12180431.png)
![6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12180436.png)



![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)

![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B12180478.png)

![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)
